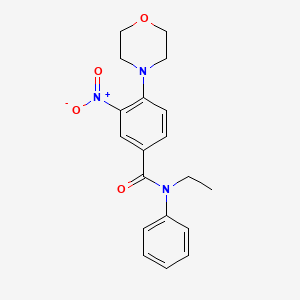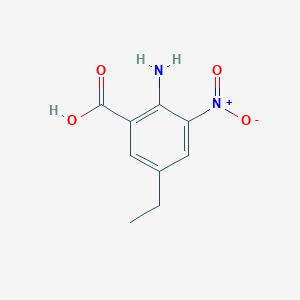![molecular formula C17H11Cl2N5O3 B4139203 N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE](/img/structure/B4139203.png)
N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
Overview
Description
N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine ring substituted with amino and nitro groups, as well as a chlorophenyl group
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory effects on immune-activated nitric oxide production . This suggests that the compound might interact with enzymes or receptors involved in nitric oxide synthesis or regulation.
Mode of Action
The exact mode of action of this compound is yet to be elucidated. Based on the structure and the known activities of similar compounds, it can be hypothesized that it may inhibit the production of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes .
Biochemical Pathways
The compound may affect the nitric oxide synthesis pathway. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and immune response. By inhibiting nitric oxide production, the compound could potentially modulate these processes .
Pharmacokinetics
Similar compounds have been studied, and they rapidly distribute in the subarachnoid space and ventricles after administration . The clearance of these compounds from the cerebrospinal fluid (CSF) space and brain is relatively fast .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits nitric oxide production, it could potentially modulate physiological processes regulated by nitric oxide, such as vasodilation, neurotransmission, and immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, amino acid metabolism in immune cells is known to be an important underlying mechanism leading to impaired anti-tumor immunity . Therefore, the compound’s action could potentially be influenced by the metabolic state of the cells and the availability of certain amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable phenyl precursor, followed by nitration and subsequent amination to introduce the amino and nitro groups on the pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide and dimethylformamide are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-nitropyrimidine share structural similarities.
Chlorophenyl Compounds: Compounds such as 2-chlorophenylmethanone and 5-chloro-2-nitroaniline have related functional groups.
Uniqueness
What sets N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-chlorophenyl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O3/c18-9-5-6-13(23-17-14(24(26)27)16(20)21-8-22-17)11(7-9)15(25)10-3-1-2-4-12(10)19/h1-8H,(H3,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZDFQFXGHTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=NC=NC(=C3[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)-5-chloro-2-methoxyphenoxy]propanoate](/img/structure/B4139132.png)
![dimethyl 5-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B4139138.png)

![N-(4-bromophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4139156.png)

![1-[({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4139168.png)
![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)

![4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine](/img/structure/B4139187.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
![5-acetyl-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4139193.png)

![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzhydrylacetamide](/img/structure/B4139204.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4139217.png)
